molecular formula C14H13NO2 B3382275 2-Phenoxy-2-phenylacetamide CAS No. 32191-68-7

2-Phenoxy-2-phenylacetamide

Cat. No.: B3382275
CAS No.: 32191-68-7
M. Wt: 227.26 g/mol
InChI Key: QEBZGDYGMMSNRY-UHFFFAOYSA-N
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Description

2-Phenoxy-2-phenylacetamide is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of both phenoxy and phenyl groups attached to an acetamide moiety

Biochemical Analysis

Biochemical Properties

2-Phenoxy-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose This interaction is crucial for controlling blood sugar levels, making this compound a potential candidate for diabetes treatment

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of α-glucosidase, leading to reduced glucose production and improved glycemic control . This compound may also impact other cellular functions, such as cell proliferation and apoptosis, although more studies are required to elucidate these effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of α-glucosidase, inhibiting its activity and preventing the breakdown of carbohydrates into glucose This inhibition is competitive, meaning that this compound competes with the substrate for binding to the enzyme’s active site

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit α-glucosidase activity and improve glycemic control without causing significant adverse effects . High doses may lead to toxicity and other adverse effects, such as liver damage and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate carbohydrate metabolism, particularly α-glucosidase By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to proteins and other biomolecules, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules involved in metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-2-phenylacetamide typically involves the reaction of phenoxyacetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate phenoxyacetyl chloride, which then reacts with aniline to form the desired acetamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy and phenyl derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Phenoxybenzoic acid and phenylacetic acid derivatives.

    Reduction: Phenoxyphenylamine.

    Substitution: Various substituted phenoxy and phenyl derivatives depending on the substituents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Phenoxyacetamide: Similar structure but lacks the phenyl group.

    Phenylacetamide: Similar structure but lacks the phenoxy group.

    N-Phenylacetamide: Contains a phenyl group attached to the nitrogen atom of the acetamide moiety.

Uniqueness: 2-Phenoxy-2-phenylacetamide is unique due to the presence of both phenoxy and phenyl groups, which can impart distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

2-phenoxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBZGDYGMMSNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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